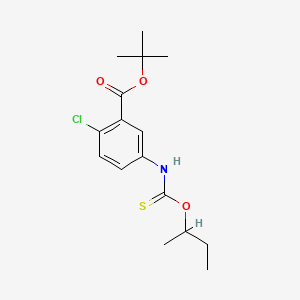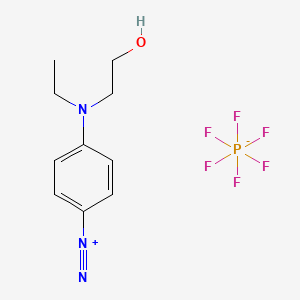
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate is a chemical compound known for its unique structure and properties. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)aniline. The process includes the following steps:
Diazotization Reaction: The primary amine group of 4-(Ethyl(2-hydroxyethyl)amino)aniline is converted to a diazonium group using nitrous acid (HNO₂) in the presence of an acid such as hydrochloric acid (HCl).
Formation of Hexafluorophosphate Salt: The diazonium salt is then treated with hexafluorophosphoric acid (HPF₆) to form the hexafluorophosphate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or alkoxy groups using appropriate reagents.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and sodium nitrite (NaNO₂). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: It can be used as a labeling reagent for proteins and nucleic acids, aiding in various biochemical studies.
Industry: It is used in the production of pigments, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium hexafluorophosphate can be compared with other diazonium salts such as:
4-(Methylamino)benzenediazonium chloride: Similar in structure but with a methyl group instead of an ethyl(2-hydroxyethyl) group.
4-(Dimethylamino)benzenediazonium tetrafluoroborate: Contains a dimethylamino group and a different counterion (tetrafluoroborate).
4-(Ethylamino)benzenediazonium sulfate: Similar structure but with a sulfate counterion.
The uniqueness of this compound lies in its specific substituents and counterion, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
2599-76-0 |
|---|---|
Formule moléculaire |
C10H14F6N3OP |
Poids moléculaire |
337.20 g/mol |
Nom IUPAC |
4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H14N3O.F6P/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;1-7(2,3,4,5)6/h3-6,14H,2,7-8H2,1H3;/q+1;-1 |
Clé InChI |
PUDYXBZJCHEODV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


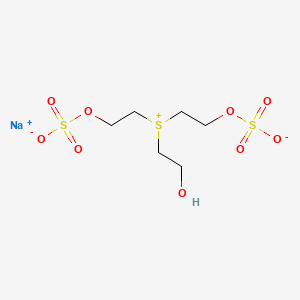
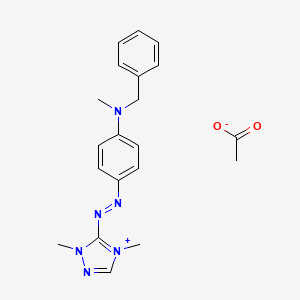



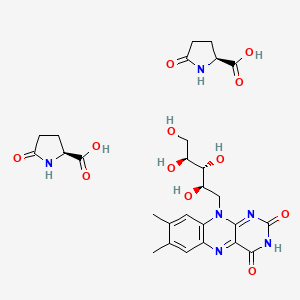

![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
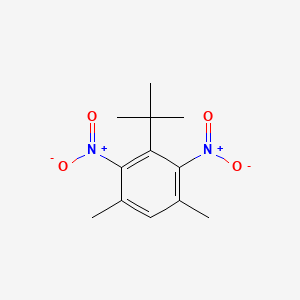

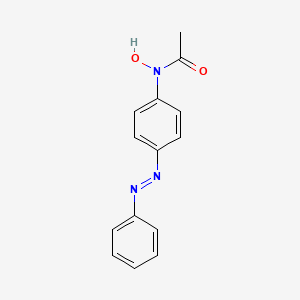
![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
